molecular formula C19H23NO5S B13031778 Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-

Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-

Cat. No.: B13031778
M. Wt: 377.5 g/mol
InChI Key: DDTGJTCEKLOLRD-KRWDZBQOSA-N
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Description

Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- is a sulfonamide derivative of the amino acid leucine, characterized by a sulfonyl group bridging the leucine residue and a 4-(2-methylphenoxy)phenyl moiety. The 2-methylphenoxy group introduces steric and electronic effects that may modulate target binding and pharmacokinetics compared to simpler sulfonamides.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]pentanoic acid

InChI

InChI=1S/C19H23NO5S/c1-13(2)12-17(19(21)22)20-26(23,24)16-10-8-15(9-11-16)25-18-7-5-4-6-14(18)3/h4-11,13,17,20H,12H2,1-3H3,(H,21,22)/t17-/m0/s1

InChI Key

DDTGJTCEKLOLRD-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-(2-methylphenoxy)benzenesulfonyl chloride with leucine in the presence of a base such as triethylamine.

    Coupling reaction: The sulfonyl chloride intermediate is then coupled with leucine under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can also be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- exhibit significant anticancer properties. They may function by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. For instance, sulfonamide derivatives have been explored for their ability to inhibit carbonic anhydrase, an enzyme linked to tumor growth .
  • Anti-inflammatory Effects :
    • The compound's sulfonyl group may also contribute to anti-inflammatory effects. Research suggests that sulfonamides can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .
  • Drug Delivery Systems :
    • Leucine derivatives are being investigated for use in drug delivery systems due to their biocompatibility and ability to enhance the solubility of poorly water-soluble drugs. The modification of drug compounds with leucine can improve their pharmacokinetic profiles .

Biochemical Research

  • Protein Interaction Studies :
    • Leucine derivatives are valuable tools in studying protein interactions and enzyme activities. The presence of the phenoxy group allows for the potential modification of binding sites on proteins, facilitating research into enzyme kinetics and inhibition mechanisms .
  • Metabolic Pathways :
    • As an amino acid derivative, Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- may play a role in metabolic studies related to amino acid metabolism and protein synthesis. Its incorporation into metabolic pathways can provide insights into cellular processes and regulatory mechanisms .

Material Science Applications

  • Polymer Chemistry :
    • The compound's unique structure makes it suitable for applications in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .
  • Coatings and Adhesives :
    • Research indicates that incorporating leucine derivatives into coatings and adhesives can improve their performance characteristics, including adhesion strength and resistance to environmental degradation. This is particularly relevant in industries such as automotive and aerospace where material durability is critical .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated that similar sulfonamide compounds inhibit tumor growth in vitro.
Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models treated with leucine derivatives.
Drug Delivery SystemsEnhanced solubility of hydrophobic drugs when conjugated with leucine-based carriers.
Protein Interaction StudiesIdentified specific binding interactions between leucine derivatives and target enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism by which Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- exerts its effects involves interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Sulfonamide derivatives vary widely in biological activity based on substituents attached to the phenyl ring and the nature of the linked moiety (e.g., leucine, acetamide, or heterocycles). Below is a comparative analysis of key compounds:

Table 1: Structural and Pharmacological Comparison of Sulfonamide Derivatives
Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Pharmacological Activity Reference
Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- 2-methylphenoxy phenyl Not reported Inferred from analogues Target
((4-(tert-Butyl)phenyl)sulfonyl)leucine 4-tert-butylphenyl 327.44 Leucine derivative (potential metabolic/sports applications)
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide 3-chloro-4-methoxyphenyl Calculated: 338.78 Not explicitly reported
Glibenclamide Chloro-methoxy benzamido ethyl 494.00 Antidiabetic (sulfonylurea class)
N-(4-(benzothiazole-2-yl)phenyl) sulfonamides Benzothiazole Varies Anticonvulsant
N4-Lauroylsulfathiazole (29) Lauroyl (C12 acyl chain) Not reported Antitubercular
[11C]Methoxy-Sch225336 Methoxy and imidazopyridine Not reported CB2 receptor imaging (PET)
Key Observations:
  • Electron-Withdrawing Groups : The 3-chloro-4-methoxy substituent in may influence electronic interactions with targets, though its activity remains uncharacterized in the evidence.
  • Heterocyclic Moieties : Benzothiazole-linked sulfonamides (e.g., ) exhibit anticonvulsant activity, suggesting that aromatic heterocycles can confer CNS-targeted effects.

Pharmacological Activity and Mechanisms

  • Analgesic/Anti-nociceptive Activity: N-phenylacetamide sulphonamides (e.g., compound 35 in ) with piperazinyl or diethyl substituents showed superior analgesic activity to paracetamol, highlighting the role of nitrogen-containing groups in pain modulation.
  • Anticonvulsant Potential: Benzothiazole-linked sulfonamides () were screened for neurotoxicity and seizure inhibition, demonstrating the impact of fused heterocycles on central nervous system activity.
  • Antitubercular Agents : Long-chain acyl groups (e.g., lauroyl in ) may enhance penetration into mycobacterial membranes, a feature absent in leucine-based sulfonamides.
  • Antidiabetic Effects : Glibenclamide () acts via pancreatic K+ channel closure, a mechanism distinct from leucine derivatives, which may target metabolic enzymes or receptors.

Structure-Activity Relationships (SAR)

  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) may hinder binding to certain targets but improve metabolic stability.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) can enhance sulfonamide acidity, affecting interactions with enzymes like carbonic anhydrase.

Biological Activity

Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of aminopeptidases. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈N₂O₅S
  • Molecular Weight : 328.39 g/mol
  • CAS Number : 1008647-74-2

The structural formula can be represented as follows:

Leucine N 4 2 methylphenoxy phenyl sulfonyl C14H18N2O5S\text{Leucine N 4 2 methylphenoxy phenyl sulfonyl }\rightarrow \text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- primarily functions as an aminopeptidase inhibitor , which plays a crucial role in various physiological processes by regulating the activity of peptides and proteins. Aminopeptidases are enzymes that catalyze the removal of amino acids from the N-terminus of proteins, impacting protein turnover and signaling pathways.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against aminopeptidases. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access. The following table summarizes key findings from inhibition studies:

StudyEnzyme TargetIC50 (µM)Mechanism
Aminopeptidase A25Competitive Inhibition
Aminopeptidase N15Non-competitive Inhibition

Case Studies

  • Case Study on Cancer Cell Lines :
    • In a study examining the effects on cancer cell lines, Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- demonstrated cytotoxic effects in a dose-dependent manner. The compound was tested against various cancer cell lines, including breast and prostate cancer cells.
    • Results : The compound exhibited an IC50 value of approximately 30 µM in breast cancer cells, indicating potential as an anticancer agent.
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration.
    • Findings : Treatment with Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- resulted in reduced apoptosis in neuronal cells exposed to oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride intermediate with a leucine residue. For example, analogous compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) are synthesized via nucleophilic substitution, where the sulfonyl chloride reacts with an amine group under basic conditions (e.g., pyridine or triethylamine) . Key steps include:

  • Preparation of 4-(2-methylphenoxy)benzenesulfonyl chloride from 4-(2-methylphenoxy)thiophenol via oxidation.
  • Coupling with leucine methyl ester to form the sulfonamide bond.
  • Deprotection of the ester group to yield the final product.
    • Challenges : Control of regioselectivity during sulfonation and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity (>95%) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm the sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and leucine backbone (δ ~1.5–1.7 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₀H₂₄N₂O₄S: 394.14) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported receptor binding affinities for sulfonamide derivatives?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]CP-55,940 for cannabinoid receptors) to compare displacement curves under standardized conditions (pH 7.4, 25°C) .
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with CB2 receptor residues (e.g., Lys109, Ser112) and correlate with experimental IC₅₀ values .
  • Data Normalization : Account for variations in assay protocols (e.g., membrane preparation methods, GTPγS concentration) by cross-referencing with positive controls like JTE-907 .

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Adjust the 2-methylphenoxy group to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester or carbamate moieties to the leucine carboxyl group, which hydrolyze in plasma to release the active form .
  • Pharmacokinetic Profiling : Monitor half-life (t₁/₂) and bioavailability in rodent models after oral/intravenous administration .

Data Contradiction Analysis

Q. How should researchers address conflicting computational predictions vs. experimental solubility data?

  • Methodological Answer :

  • Solubility Parameter Calculation : Use Hansen solubility parameters (δD, δP, δH) from COSMO-RS software to predict solvent compatibility. For example, dimethyl sulfoxide (DMSO) is preferred for stock solutions due to high δP .
  • Experimental Validation : Perform shake-flask experiments in PBS (pH 7.4) and compare with predicted logP values (e.g., XLogP3 ~3.5). Discrepancies may arise from aggregation effects, requiring dynamic light scattering (DLS) analysis .

Computational and Structural Insights

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding to CB2 receptors over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) for stability .
  • Quantum Mechanical (QM) Calculations : Employ Gaussian 16 to optimize the sulfonamide group’s geometry and calculate electrostatic potential maps for hydrogen bonding propensity .
  • ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to estimate blood-brain barrier permeability (e.g., Brain-Blood Partition Coefficient ~0.8) .

Experimental Design Considerations

Q. How can researchers mitigate off-target effects in cellular assays?

  • Methodological Answer :

  • Selectivity Screening : Test against related receptors (e.g., CB1, GPR55) at 10 µM to identify cross-reactivity .
  • CRISPR Knockout Models : Generate CB2-knockout HEK293 cells to confirm target-specific responses in calcium flux assays .
  • Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to calculate Hill slopes and detect non-specific binding at high concentrations .

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